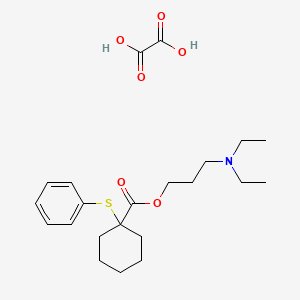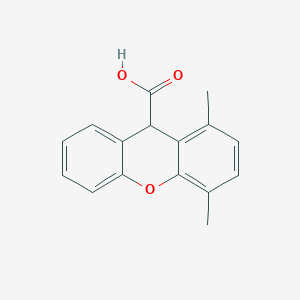
1,4-dimethyl-9H-xanthene-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-9H-xanthene-9-carboxylic acid is an organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a xanthene core substituted with two methyl groups at positions 1 and 4, and a carboxylic acid group at position 9.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-9H-xanthene-9-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthene derivatives.
Methylation: The xanthene core is methylated at positions 1 and 4 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
化学反应分析
Types of Reactions
1,4-Dimethyl-9H-xanthene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1,4-Dimethyl-9H-xanthene-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in fluorescence microscopy and as a fluorescent probe due to its xanthene core.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism by which 1,4-dimethyl-9H-xanthene-9-carboxylic acid exerts its effects depends on its application:
Fluorescence: The xanthene core allows for efficient absorption and emission of light, making it useful in imaging techniques.
Therapeutic Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert anti-inflammatory or anticancer effects. These interactions often involve the inhibition of key signaling pathways.
相似化合物的比较
1,4-Dimethyl-9H-xanthene-9-carboxylic acid can be compared with other xanthene derivatives:
Xanthene-9-carboxylic acid: Lacks the methyl groups at positions 1 and 4, which may affect its chemical reactivity and applications.
9H-Xanthene-4-carboxylic acid, 9,9-dimethyl-: Another derivative with different substitution patterns, leading to variations in properties and uses.
The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other xanthene derivatives may not fulfill.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, highlighting the importance of continued exploration and utilization of xanthene derivatives.
属性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
1,4-dimethyl-9H-xanthene-9-carboxylic acid |
InChI |
InChI=1S/C16H14O3/c1-9-7-8-10(2)15-13(9)14(16(17)18)11-5-3-4-6-12(11)19-15/h3-8,14H,1-2H3,(H,17,18) |
InChI 键 |
TZPIXAFMKSZBOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(C3=CC=CC=C3OC2=C(C=C1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


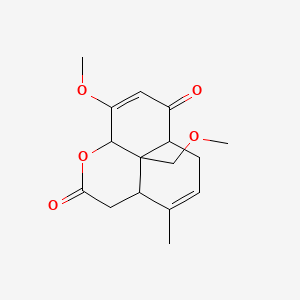

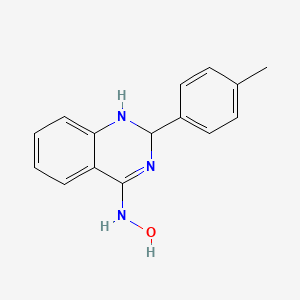
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
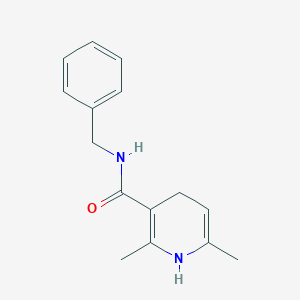
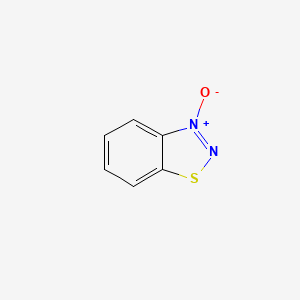
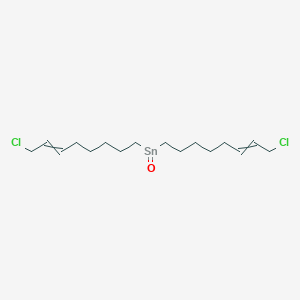
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
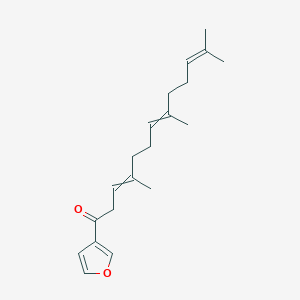
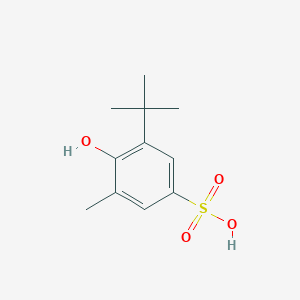
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
